molecular formula C3H9NO2S B2410415 2-(S-Methylsulfonimidoyl)ethanol CAS No. 2225142-34-5

2-(S-Methylsulfonimidoyl)ethanol

Cat. No.: B2410415
CAS No.: 2225142-34-5
M. Wt: 123.17
InChI Key: LCILZVHDLJKALZ-UHFFFAOYSA-N
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Description

2-(S-Methylsulfonimidoyl)ethanol: is an organosulfur compound with the molecular formula C3H9NO2S and a molecular weight of 123.17 g/mol . This compound is characterized by the presence of a sulfonimidoyl group attached to an ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-(methylsulfonimidoyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCILZVHDLJKALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225142-34-5
Record name 2-(S-methylsulfonimidoyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-(S-Methylsulfonimidoyl)ethanol involves the reaction of 2-chloroethanol with dimethyl sulfoxide (DMSO). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods:

Industrial production of 2-(S-Methylsulfonimidoyl)ethanol may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The process requires careful monitoring of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions:

2-(S-Methylsulfonimidoyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-(S-Methylsulfonimidoyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(S-Methylsulfonimidoyl)ethanol involves its interaction with various molecular targets. The sulfonimidoyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison:

2-(S-Methylsulfonimidoyl)ethanol is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties compared to other organosulfur compounds.

Biological Activity

2-(S-Methylsulfonimidoyl)ethanol is a compound of growing interest in medicinal chemistry and biological research due to its unique sulfonimidoyl functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound features a sulfonimidoyl group, which allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically active derivatives.

  • Oxidation : Can yield sulfonic acid derivatives.
  • Reduction : May convert the sulfonimidoyl group to sulfides or sulfoxides.
  • Substitution : The hydroxyl group can engage in reactions with alkyl halides or acyl chlorides.

The mechanism of action involves interactions with biomolecules, which can influence cellular pathways and potentially lead to therapeutic effects. Its reactivity suggests that it may act as a nucleophile or electrophile in biological systems, affecting various molecular targets.

Biological Activity

Research indicates that 2-(S-Methylsulfonimidoyl)ethanol has several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly β-coronaviruses such as SARS-CoV-2. This activity may be linked to its ability to inhibit specific kinases involved in viral replication pathways .
  • Immune Modulation : Similar compounds have shown effects on immune cell function. For instance, ethanol's impact on CD4(+) T lymphocytes highlights how related compounds can influence cell survival and apoptosis through alterations in metabolic pathways .

Case Studies and Research Findings

  • Antiviral Studies :
    • A study demonstrated that compounds similar to 2-(S-Methylsulfonimidoyl)ethanol could inhibit the activity of CSNK2A2, a kinase implicated in viral replication. The inhibition was measured using various assays, revealing a dose-dependent response .
  • Immune Response Modulation :
    • Research focusing on ethanol's effects on methionine adenosyltransferase II (MAT II) showed that alterations in SAMe levels could enhance activation-induced cell death in T lymphocytes. This suggests that compounds affecting SAMe metabolism may have therapeutic potential in immune dysfunction scenarios .

Comparative Analysis with Similar Compounds

The biological activity of 2-(S-Methylsulfonimidoyl)ethanol can be compared with other organosulfur compounds such as sulfonamides and sulfoximines:

Compound TypeBiological ActivityMechanism of Action
2-(S-Methylsulfonimidoyl)ethanolAntiviral, immune modulationInteracts with kinases and metabolic pathways
SulfonamidesAntibacterialInhibits bacterial folate synthesis
SulfoximinesAnticancerInduces apoptosis in cancer cells

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